molecular formula C23H23N3O3S B11433216 8-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11433216
M. Wt: 421.5 g/mol
InChI Key: ACILXDLZIKSKNN-UHFFFAOYSA-N
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Description

8-(3,4-DIMETHOXYPHENYL)-3-(2-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-DIMETHOXYPHENYL)-3-(2-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiadiazine derivatives. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific molecular targets, leading to therapeutic effects. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 8-(3,4-DIMETHOXYPHENYL)-3-(2-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted Thiadiazines: Compounds with phenyl groups attached to the thiadiazine ring.

Uniqueness

The uniqueness of 8-(3,4-DIMETHOXYPHENYL)-3-(2-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern and the resulting chemical properties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S/c1-15-6-4-5-7-19(15)25-13-26-22(27)11-17(18(12-24)23(26)30-14-25)16-8-9-20(28-2)21(10-16)29-3/h4-10,17H,11,13-14H2,1-3H3

InChI Key

ACILXDLZIKSKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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